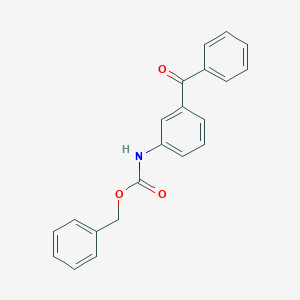
benzyl N-(3-benzoylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(3-benzoylphenyl)carbamate, commonly known as BNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNPC is a carbamate compound that has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
BNPC has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. BNPC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antibacterial and antifungal properties. BNPC has been shown to inhibit the growth of various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of BNPC is not fully understood. However, it is believed that BNPC inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. BNPC has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BNPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. BNPC has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BNPC in lab experiments is its potential applications in various fields of scientific research. BNPC has shown promising results in various studies, and its potential applications are still being explored. However, one limitation of using BNPC in lab experiments is its toxicity. BNPC has been shown to be toxic to some cell lines at high concentrations.
Direcciones Futuras
There are various future directions for research on BNPC. One direction is to explore its potential applications in the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. Another direction is to study its toxicity and potential side effects in more detail. Furthermore, the mechanism of action of BNPC needs to be further explored to fully understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BNPC is a chemical compound that has shown promising results in various fields of scientific research. It has potential applications in the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. However, its toxicity and potential side effects need to be further explored. Overall, BNPC is a compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
BNPC can be synthesized through a reaction between benzylamine and 3-benzoylphenyl isocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The reaction mixture is then stirred for several hours at room temperature until the product is formed. The product is then purified through recrystallization using a suitable solvent.
Propiedades
Nombre del producto |
benzyl N-(3-benzoylphenyl)carbamate |
|---|---|
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
benzyl N-(3-benzoylphenyl)carbamate |
InChI |
InChI=1S/C21H17NO3/c23-20(17-10-5-2-6-11-17)18-12-7-13-19(14-18)22-21(24)25-15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24) |
Clave InChI |
JIIAPEPUDYEMFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)


![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)


